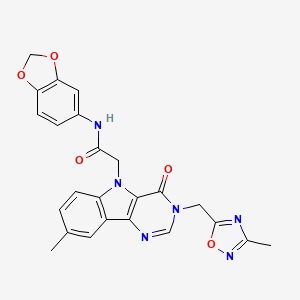

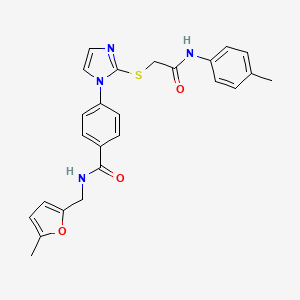

![molecular formula C21H27N3O2S B2546183 N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-2-(乙硫基)苯甲酰胺 CAS No. 1788676-83-4](/img/structure/B2546183.png)

N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-2-(乙硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antiviral and antiarrhythmic properties .

Synthesis Analysis

The synthesis of benzamide-based compounds can involve multiple steps, including the reaction of benzoyl isothiocyanate with various substrates in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reactions with hydrazine . This method has been used to create a variety of benzamide derivatives with potential antiviral activities, particularly against the influenza A virus subtype H5N1 .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis . These techniques help in confirming the identity of the synthesized compounds and in understanding their structural features, which are crucial for their biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including alkylation and reaction with hydrazine, to form different heterocyclic compounds . The reactivity of these compounds can be influenced by the substituents on the benzamide moiety, which can lead to the formation of diverse structures with unique biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration (MGC), can be influenced by the presence of functional groups and non-covalent interactions . For instance, the introduction of a methyl group and the presence of S=O interactions can significantly affect the gelation behavior of these compounds, as observed in the synthesis of N-(thiazol-2-yl)benzamide derivatives . These properties are important for the practical application of benzamide derivatives in pharmaceutical formulations.

科学研究应用

无催化剂合成新化合物

N-(1,7-二氧代四氢吡唑并[1,2-a]吡唑-2-基)-苯甲酰胺衍生物是一类与N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-2-(乙硫基)苯甲酰胺相似的化合物,通过叠氮甲亚胺与叠氮内酯的1,3-偶极环加成反应合成,随后重排。该过程在温和条件下快速完成,无需催化剂,表明在药物化学研究中具有高效合成途径的潜力(Liu et al., 2014)。

抗流感病毒活性

一项研究描述了基于苯甲酰胺的5-氨基吡唑及其衍生物的合成,这些衍生物显示出显着的抗禽流感病毒活性。这些化合物与N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-2-(乙硫基)苯甲酰胺具有相同的核心结构,通过一种新颖的合成途径制备,并发现对禽流感病毒的H5N1株具有显着的抗病毒活性(Hebishy et al., 2020)。

光谱表征和X射线晶体结构研究

与N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-2-(乙硫基)苯甲酰胺密切相关的吡唑衍生物被合成和表征,提供了对其晶体和分子结构的见解。这项研究有助于设计具有优化特性的新药,以获得更好的疗效和安全性(Kumara et al., 2018)。

多氢喹啉核心部分的合成和生物学评价

合成了含有苯硫基吡唑部分的多氢喹啉支架,并评估了它们的抗菌、抗结核和抗疟疾活性。这项研究展示了N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-2-(乙硫基)苯甲酰胺相关结构在开发新治疗剂中的应用(Sapariya et al., 2017)。

新型抗菌剂的设计和合成

一类新型抗菌剂的设计和合成,其特点是苯并噻唑基取代的吡唑-5-酮核心,突出了N-((1-环戊基-1,4,6,7-四氢吡喃并[4,3-c]吡唑-3-基)甲基)-2-(乙硫基)苯甲酰胺相关化合物在满足对新抗生素需求方面的潜力。这些化合物对各种细菌菌株表现出有效的活性,证明了它们在抗菌素耐药性研究中的潜力(Palkar et al., 2017)。

属性

IUPAC Name |

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-2-27-20-10-6-5-9-16(20)21(25)22-13-18-17-14-26-12-11-19(17)24(23-18)15-7-3-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZGJGXGMFUKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)

![(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2546117.png)

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)

![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)

![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)